molecular formula C9H17F3N2O2 B2953966 Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate CAS No. 1697880-07-1

Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate

Cat. No.: B2953966
CAS No.: 1697880-07-1
M. Wt: 242.242
InChI Key: IYVOWDZHVOJAMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate is a chemical compound with the molecular formula C9H17F3N2O2. It is known for its unique structural features, including a trifluoromethyl group, which imparts distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and functional groups.

Mechanism of Action

Mode of Action

It’s known that the compound can participate in various chemical reactions, such as free radical reactions . The compound may interact with its targets, leading to changes in their function or structure. More detailed studies are required to elucidate the precise mode of action.

Action Environment

The action, efficacy, and stability of Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate can be influenced by various environmental factors, such as temperature, pH, and the presence of other compounds . More research is needed to understand these influences.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with 3-amino-2-(trifluoromethyl)propyl bromide. The reaction is carried out under controlled conditions, often in the presence of a base such as potassium carbonate, to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form amines or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and bases like sodium hydroxide for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce primary or secondary amines.

Scientific Research Applications

Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate is widely used in scientific research due to its versatile reactivity. Some of its applications include:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate include:

  • Tert-butyl N-(3-bromopropyl)carbamate
  • N-Boc-2-aminoacetaldehyde
  • N-Boc-ethylenediamine

Uniqueness

What sets this compound apart is its trifluoromethyl group, which imparts unique chemical properties such as increased lipophilicity and metabolic stability. These features make it particularly valuable in medicinal chemistry and drug development .

Properties

IUPAC Name

tert-butyl N-[2-(aminomethyl)-3,3,3-trifluoropropyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17F3N2O2/c1-8(2,3)16-7(15)14-5-6(4-13)9(10,11)12/h6H,4-5,13H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYVOWDZHVOJAMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1697880-07-1
Record name tert-butyl N-[3-amino-2-(trifluoromethyl)propyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.